molecular formula C19H19N5O3S B2400785 N-(6-((4-((6-methylpyridin-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1105247-96-8

N-(6-((4-((6-methylpyridin-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No.: B2400785
CAS No.: 1105247-96-8
M. Wt: 397.45
InChI Key: NFFKTMQFNGMHCX-UHFFFAOYSA-N
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Description

N-(6-((4-((6-methylpyridin-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H19N5O3S and its molecular weight is 397.45. The purity is usually 95%.
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Mechanism of Action

Mode of Action

Based on its structural features, it may bind to its target(s) and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Without knowledge of the specific targets of this compound, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to influence a variety of pathways, including those involved in cell signaling, metabolism, and gene expression .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects. It’s likely that the compound could induce changes in cellular processes, potentially leading to altered cell function or viability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its ability to interact with its targets. Additionally, the presence of other molecules could either facilitate or hinder the compound’s action by interacting with the same targets .

Properties

IUPAC Name

N-[6-[4-[(6-methylpyridin-2-yl)amino]-4-oxobutyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-13-5-2-7-15(20-13)21-17(25)8-4-12-28-18-10-9-16(23-24-18)22-19(26)14-6-3-11-27-14/h2-3,5-7,9-11H,4,8,12H2,1H3,(H,20,21,25)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFKTMQFNGMHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.